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Compound of Interest

Compound Name: 4-fluoro-N,N-dimethylbenzamide

Cat. No.: B1329839

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation
of 4-fluoro-N,N-dimethylbenzamide. The document details the analytical techniques and data
interpretation used to confirm the molecule's structure, presenting quantitative data in
accessible tables, outlining detailed experimental protocols, and visualizing key analytical
workflows and relationships.

Spectroscopic and Spectrometric Data

The structural confirmation of 4-fluoro-N,N-dimethylbenzamide is achieved through a
combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS),
and infrared (IR) spectroscopy. The data from these techniques provide a complete picture of
the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by
providing information about the chemical environment of individual atoms. For 4-fluoro-N,N-
dimethylbenzamide, tH, 13C, and °F NMR data are crucial.

Table 1: *H and 3C NMR Spectroscopic Data for 4-fluoro-N,N-dimethylbenzamide (in DMSO-
ds)
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Multiplicity &

. 1H Chemical Shift . 13C Chemical Shift
Atom Position Coupling Constant
(5, ppm) (5, ppm)
(3, Hz)
H2, H6 7.49 d,J=8.6 129.47
H3, H5 7.43 d,J=8.6 115.15
N-CHs 291 t,J=225 39.72, 34.79
C1l - - 132.85
C4 - - 163.59, 161.14
C=0 - - 169.15

Data sourced from publicly available information.[1]

19F NMR Spectroscopy: While a specific experimental value for the 1°F chemical shift of 4-
fluoro-N,N-dimethylbenzamide is not readily available in the cited literature, the chemical shift
for a fluorine atom attached to an aromatic ring is typically observed in the range of -100 to
-140 ppm relative to CFCls. The electron-withdrawing nature of the amide group at the para
position would likely shift this signal downfield within this range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its identity.

Table 2: Mass Spectrometry Data for 4-fluoro-N,N-dimethylbenzamide

miz Proposed Fragment
167 [M]* (Molecular lon)
123 [M - N(CH3)2]*

95 [M - N(CH3)2 - COJ*
75 [CeHa]*
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Fragmentation pattern is based on typical amide fragmentation and publicly available mass
spectra.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on
the absorption of infrared radiation.

Table 3: Predicted Infrared Absorption Peaks for 4-fluoro-N,N-dimethylbenzamide

Wavenumber (cm~?) Vibration Functional Group
~3050 C-H stretch Aromatic

~2930 C-H stretch Aliphatic (N-CHs)
~1630 C=0 stretch Amide

~1600, ~1490 C=C stretch Aromatic

~1250 C-N stretch Amide

~1150 C-F stretch Aryl-Fluoride

Peak positions are predicted based on typical values for the respective functional groups.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the
structural elucidation of 4-fluoro-N,N-dimethylbenzamide.

NMR Spectroscopy

Sample Preparation:
e Weigh approximately 5-10 mg of purified 4-fluoro-N,N-dimethylbenzamide.
o Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-de).

o Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is sufficient for analysis.
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H NMR Acquisition:

e Spectrometer: 400 MHz NMR Spectrometer

e Pulse Program: Standard single-pulse experiment

e Number of Scans: 16

» Relaxation Delay: 1.0 s

e Spectral Width: -2 to 12 ppm

e Temperature: 298 K

13C NMR Acquisition:

e Spectrometer: 100 MHz NMR Spectrometer

e Pulse Program: Proton-decoupled single-pulse experiment

e Number of Scans: 1024

o Relaxation Delay: 2.0 s

e Spectral Width: -10 to 220 ppm

o Temperature: 298 K

19F NMR Acquisition:

Spectrometer: 376 MHz NMR Spectrometer

Pulse Program: Proton-decoupled single-pulse experiment

Number of Scans: 128

Relaxation Delay: 2.0 s

Spectral Width: -80 to -160 ppm
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» Reference: CFCls (external or internal standard)

e Temperature: 298 K

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

e Prepare a 1 mg/mL stock solution of 4-fluoro-N,N-dimethylbenzamide in a volatile solvent
such as dichloromethane or ethyl acetate.

 Dilute the stock solution to a final concentration of approximately 10-50 pg/mL.
GC-MS Conditions:

e Gas Chromatograph: Agilent 7890B or equivalent

e Mass Spectrometer: Agilent 5977A or equivalent

e Column: HP-5ms (30 m x 0.25 mm x 0.25 um) or equivalent

e Inlet Temperature: 250 °C

e Injection Volume: 1 pL (splitless mode)

o Carrier Gas: Helium at a constant flow of 1 mL/min

o Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10
°C/min, and hold for 5 minutes.

« lonization Mode: Electron lonization (El) at 70 eV

Mass Range: m/z 40-450

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):
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e Thoroughly grind 1-2 mg of 4-fluoro-N,N-dimethylbenzamide with approximately 200 mg of
dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

o Transfer the mixture to a pellet-forming die.
e Press the mixture under high pressure (approximately 8-10 tons) to form a transparent pellet.

FTIR Acquisition:

Spectrometer: PerkinElmer Spectrum Two or equivalent

Scan Range: 4000-400 cm~—?

Resolution: 4 cm—1

Number of Scans: 16

Background: A spectrum of a pure KBr pellet is recorded as the background.

Visualizations

The following diagrams illustrate the logical workflow for structural elucidation and the key NMR
correlations that confirm the structure of 4-fluoro-N,N-dimethylbenzamide.
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Structural Elucidation Workflow for 4-fluoro-N,N-dimethylbenzamide
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Final Structure:
4-fluoro-N,N-dimethylbenzamide

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of 4-fluoro-N,N-dimethylbenzamide.
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Key Inferred NMR Correlations for 4-fluoro-N,N-dimethylbenzamide

Molecular Structure
1H NMR
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13C NMR
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Click to download full resolution via product page
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Caption: Inferred key 2D NMR correlations for structural assignment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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